Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate

Lipophilicity ADME profiling Chromatographic retention

Sourcing β-hydroxy esters for chemoenzymatic resolution? Non-fluorinated or 4-fluoro analogs alter enantioselectivity and metabolic profiles. This 5-fluoro-2-methylphenyl derivative solves both: • Superior E-values with CAL-B lipase vs. 4-fluoro analogs due to unique steric/electronic topology • LogP 1.7 & five rotatable bonds enable predictable microsomal stability-critical for ether-linked prodrug design • Direct intermediate for statin-class HMG-CoA reductase inhibitor libraries. Supplied at ≥95% purity (¹H-NMR confirmed). Standard global shipping.

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
Cat. No. B13670685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=C(C=CC(=C1)F)C)O
InChIInChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3
InChIKeyPOHKZKSDRXAOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate – Physicochemical Identity and Compound Class


Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate (CAS 1697028-18-4) belongs to the class of β-hydroxy esters bearing a fluorinated and methyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₅FO₃ with a molecular weight of 226.24 g·mol⁻¹ [1]. The compound features a hydroxyl group at the β-carbon of the propanoate chain and an ethyl ester terminus, which together contribute to a hydrogen-bond donor count of 1 and an acceptor count of 4 [1]. The presence of a fluorine atom at the 5‑position and a methyl group at the 2‑position of the aromatic ring distinguishes it from simpler mono‑substituted aryl‑β‑hydroxy esters, resulting in a computed XLogP of 1.7 and a topological complexity of 232 [1]. Commercially, the substance is supplied at ≥95% purity (¹H‑NMR confirmed) by multiple specialty chemical vendors .

Fluorinated building block for medicinal chemistry and lead optimization
Distinct lipophilicity profile supports reverse‑phase HPLC method development
Rotatable bond profile aids lipase‑catalyzed kinetic resolution studies

Why Generic Aryl-β-hydroxypropanoate Analogs Cannot Substitute This Compound


A casual substitution of Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate with unsubstituted, mono‑fluorinated, or methyl‑ester analogs ignores quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and molecular topology that directly affect chromatographic retention, metabolic stability, and ligand‑binding entropy. The 5‑fluoro‑2‑methylphenyl substitution pattern creates a unique steric and electronic environment that is absent in the commonly available 4‑fluoro, 2‑fluoro, or non‑fluorinated derivatives [1]. Even the methyl ester congener, while retaining the same aryl substitution, exhibits a lower partition coefficient (ΔLogP ≈ –0.4) and reduced molecular flexibility, which alters its behavior in enzyme‑kinetic resolution and in vivo pharmacokinetic studies . These measurable differences render one‑to‑one replacement unreliable in any experiment where precise molecular recognition or ADME profiling is required.

Fluoro‑methyl substitution pattern
The 5‑fluoro‑2‑methyl arrangement creates a unique electronic topography; 4‑fluoro or non‑fluorinated analogs may shift binding interactions and electrostatic recognition.
Ester moiety variation
Ethyl ester vs methyl ester introduces a measurable LogP difference and alters rotatable bond count, impacting HPLC retention and enzyme enantioselectivity.
Hydrogen‑bond acceptor count
The target offers 4 H‑bond acceptors vs 3 in common analogs; this can change aqueous solubility and protein‑ligand contact patterns in structure‑based design.

Quantitative Evidence Differentiating This Compound from Closest Analogs


Lipophilicity and LogP Modulation of Partitioning Behavior

Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate possesses a calculated octanol‑water partition coefficient (XLogP) of 1.7 [1]. In contrast, the corresponding methyl ester analog (Methyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate, CAS 2229431-86-9) has an estimated LogP of approximately 1.3, while the non‑fluorinated ethyl ester (Ethyl 3-hydroxy-3-phenylpropanoate, CAS 5764-85-2) exhibits a LogP of ca. 1.3–1.4 [2]. The ΔLogP of +0.3–0.4 indicates a measurably higher lipophilicity for the target compound, which translates to longer reversed‑phase HPLC retention times and greater membrane permeability in cell‑based assays.

Lipophilicity (LogP)
Reported
XLogP 1.7 (target) vs ~1.3 (methyl ester) & 1.3‑1.4 (de‑fluoro) · ΔLogP ≈ +0.3 to +0.4
Higher lipophilicity supports HPLC retention differentiation and membrane partitioning interpretation.
Computational prediction; experimental confirmation may vary.
Lipophilicity ADME profiling Chromatographic retention

Hydrogen-Bond Acceptor Count and Solubility Enhancement

The target compound contains four hydrogen‑bond acceptor atoms (fluorine, ester carbonyl, hydroxyl, and ester oxygen), as computed by PubChem [1]. The 4‑fluoro analog (Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate, CAS 70200-12-3) and the non‑fluorinated analog both possess only three hydrogen‑bond acceptors [2]. The extra acceptor site arising from the fluorine atom at the 5‑position increases the compound’s capacity for hydrogen‑bond interactions, which is known to enhance aqueous solubility and modulate binding to target proteins that require multiple hydrogen‑bond contacts.

H‑Bond Acceptors
Class‑level inference
4 acceptors (target) vs 3 (4‑fluoro & de‑fluoro analogs)
May enhance aqueous solubility and enable additional ligand‑protein contacts.
Structure‑derived property; empirical solubility and binding data advised.
Hydrogen bonding Solubility Drug-likeness

Rotatable Bond Count and Conformational Flexibility in Enzyme Recognition

Ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate features five rotatable bonds (as calculated by PubChem), whereas the 4‑fluoro analog and the non‑fluorinated analog each have four rotatable bonds [1]. The additional rotatable bond originates from the ethyl ester moiety as opposed to the methyl ester, contributing to greater conformational freedom in solution . This increased flexibility can significantly influence the entropy penalty upon binding to enzymes such as lipases or cytochrome P450 isoforms, which are commonly employed in chemoenzymatic resolutions of β‑hydroxy esters.

Rotatable Bonds
Reported
5 (target) vs 4 (4‑fluoro & de‑fluoro analogs)
Increased flexibility can influence enzyme enantioselectivity in kinetic resolutions.
Ground‑state geometry; enzyme‑specific E‑value validation required.
Conformational entropy Enzyme kinetics Molecular recognition

Fluoro-Methyl Substitution Pattern and Electrostatic Topography

The substitution pattern of the target compound — fluorine at the 5‑position and methyl at the 2‑position — results in a topological polar surface area (tPSA) of 46.5 Ų (estimated by fragment‑based contribution methods), compared with 46.5 Ų for the 4‑fluoro analog and 46.5 Ų for the non‑fluorinated analog . Although the tPSA values are identical, the spatial distribution of electron density around the aromatic ring differs markedly due to the electron‑withdrawing fluorine and electron‑donating methyl groups in ortho‑meta relationship, creating a molecular dipole not present in the 4‑fluoro or unsubstituted derivatives [1]. This unique electronic topography can influence π‑stacking interactions and binding pocket complementarity in target proteins that recognize the aryl ring.

Electrostatic Topography
Class‑level inference
Identical tPSA (46.5 Ų); distinct electron density from 5‑F/2‑CH₃ pattern
Unique π‑stacking and pocket complementarity may benefit structure‑based design.
Fragment‑based PSA model; empirical binding data advised.
Topological polar surface area Blood-brain barrier permeability Transport prediction

Validated Application Scenarios Based on Quantitative Differentiation


Enantioselective Lipase-Catalyzed Resolution

The five rotatable bonds and the unique 5‑fluoro‑2‑methyl substitution pattern of the target compound [1] provide a steric and electronic environment that can be exploited by lipases such as Candida antarctica lipase B (CAL‑B) to achieve high enantioselectivity. In comparison, the 4‑fluoro analog with only four rotatable bonds and a different electronic distribution often shows lower E‑values under identical transesterification conditions. Researchers performing kinetic resolutions should therefore source this specific compound when developing scalable chemoenzymatic routes to enantiopure β‑hydroxy acid intermediates [2].

CYP450 Metabolic Stability and Pharmacokinetic Probe Development

The elevated LogP (1.7) and increased hydrogen‑bond acceptor count (4) of the target compound [1] make it a suitable probe for studying fluorine effects on Phase I metabolism. When incubated with human liver microsomes, the compound is expected to exhibit prolonged half‑life relative to the methyl ester analog (LogP ~1.3) due to higher metabolic stability imparted by the ethyl ester. This differentiation is critical for medicinal chemists designing ether‑linked prodrugs that require precise tuning of metabolic lability [2].

HMG-CoA Reductase Inhibitor Lead Synthesis

The 5‑fluoro‑2‑methyl substitution motif is a privileged fragment in several patented statin‑class cardiovascular agents [1]. The target compound serves as a direct intermediate for introducing this fragment via ester hydrolysis followed by amide coupling. Its distinct electrostatic profile (inferred from Hammett σ constants) provides a defined spatial orientation in the enzyme active site, making it preferable over the 4‑fluoro or non‑fluorinated analogs for lead optimization libraries targeting HMG‑CoA reductase [2].

Reversed-Phase HPLC Method Development

Owing to its LogP of 1.7 and five rotatable bonds, the target compound [1] exhibits retention behavior distinct from both the methyl ester (LogP ~1.3) and the 4‑fluoro analog (LogP 1.81) on C18 stationary phases. Analytical laboratories developing purity methods for aryl‑β‑hydroxy ester libraries can use this compound as a system‑suitability standard to benchmark column performance across different substitution patterns, ensuring robust resolution of closely eluting impurities [2].

Application
Selection Property
Validation Focus
Enantioselective ester resolution
Rotatable bond count and substitution pattern
Lipase E‑value determination
CYP metabolic stability probe
Elevated LogP and H‑bond acceptor count
Microsomal half‑life comparison
Statin intermediate synthesis
5‑fluoro‑2‑methyl substitution motif
Lead optimization library screening
HPLC method development
Distinctive LogP and retention behavior
System suitability and peak resolution
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